molecular formula C8H8ClNO4 B15374416 2-Chloro-1,3-dimethoxy-4-nitrobenzene

2-Chloro-1,3-dimethoxy-4-nitrobenzene

Cat. No.: B15374416
M. Wt: 217.60 g/mol
InChI Key: DXWGZZDXYVQOLW-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethoxy-4-nitrobenzene is a substituted aromatic compound characterized by a benzene ring with four functional groups: chloro at position 2, nitro at position 4, and methoxy (-OCH₃) groups at positions 1 and 3. Its molecular formula is C₈H₈ClNO₄, with a calculated molecular weight of 217.61 g/mol.

Properties

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

2-chloro-1,3-dimethoxy-4-nitrobenzene

InChI

InChI=1S/C8H8ClNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3

InChI Key

DXWGZZDXYVQOLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share partial structural similarities with 2-Chloro-1,3-dimethoxy-4-nitrobenzene, differing in substituent type, position, or molecular complexity.

Substituent Variation: Halogens vs. Alkoxy Groups

2-Chloro-1,3-difluoro-4-nitrobenzene ()
  • Molecular Formula: C₆H₂ClF₂NO₂
  • Molecular Weight : 193.53 g/mol
  • Key Differences :
    • Replaces methoxy groups with fluorine at positions 1 and 3.
    • Fluorine’s electronegativity induces stronger electron-withdrawing effects compared to methoxy, altering reaction kinetics in electrophilic substitution.
    • Lower molecular weight (193.53 vs. 217.61) and likely reduced boiling point due to smaller substituents .
1-Amino-4-chloro-2-nitrobenzene ()
  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • Key Differences: Substitutes methoxy groups with an amino (-NH₂) group at position 1. Amino’s electron-donating nature enhances reactivity in diazotization and coupling reactions, unlike methoxy’s resonance effects. Lower molecular weight (172.57 vs. 217.61) and higher basicity .

Alkoxy Group Variation: Ethoxy vs. Methoxy

4-Chloro-1-ethoxy-2-nitrobenzene ()
  • Molecular Formula: C₈H₇ClNO₃
  • Molecular Weight : 200.60 g/mol
  • Key Differences :
    • Ethoxy (-OCH₂CH₃) at position 1 introduces steric bulk, reducing solubility in aqueous media compared to methoxy.
    • Slightly lower molecular weight (200.60 vs. 217.61) but higher hydrophobicity .

Substituent Position and Complexity

3-Chloro-1-methoxy-4-methyl-2-nitrobenzene ()
  • Molecular Formula: C₈H₈ClNO₃
  • Molecular Weight : 201.61 g/mol
  • Chloro at position 3 (vs. 2 in the target compound) shifts electronic effects, altering regioselectivity in further substitutions .
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene ()
  • Molecular Formula: C₁₃H₉Cl₂NO₃
  • Molecular Weight : 298.12 g/mol
  • Key Differences: A phenoxy-methyl group at position 1 significantly increases molecular weight (298.12 vs. 217.61) and hydrophobicity. The extended aromatic system may enhance UV absorbance, relevant in spectroscopic analysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound (Target) C₈H₈ClNO₄ 217.61 Cl (2), NO₂ (4), -OCH₃ (1,3) Polarized electronic environment
2-Chloro-1,3-difluoro-4-nitrobenzene C₆H₂ClF₂NO₂ 193.53 Cl (2), NO₂ (4), -F (1,3) Enhanced electrophilic withdrawal
1-Amino-4-chloro-2-nitrobenzene C₆H₅ClN₂O₂ 172.57 Cl (4), NO₂ (2), -NH₂ (1) Diazotization potential
4-Chloro-1-ethoxy-2-nitrobenzene C₈H₇ClNO₃ 200.60 Cl (4), NO₂ (2), -OCH₂CH₃ (1) Increased steric bulk
3-Chloro-1-methoxy-4-methyl-2-nitrobenzene C₈H₈ClNO₃ 201.61 Cl (3), NO₂ (2), -OCH₃ (1), -CH₃ (4) Steric hindrance at position 4
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene C₁₃H₉Cl₂NO₃ 298.12 Cl (2,4'), NO₂ (4), -OCH₂(C₆H₄Cl) (1) High hydrophobicity, UV-active

Research Findings and Trends

  • Electronic Effects : Methoxy groups in the target compound activate the ring for electrophilic substitution at positions ortho/para to the electron-donating groups, while nitro directs incoming electrophiles to meta positions.
  • Solubility: Bulkier substituents (e.g., ethoxy, phenoxy) reduce aqueous solubility but enhance lipid solubility, impacting bioavailability in pharmaceutical contexts.
  • Synthetic Utility: The target’s dimethoxy-nitro framework is advantageous for constructing polyfunctional aromatics, whereas fluoro or amino analogs are tailored for specialized reactions (e.g., fluorinated drug candidates).

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